molecular formula C20H18ClN3O3S B6521682 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 946264-69-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B6521682
CAS No.: 946264-69-3
M. Wt: 415.9 g/mol
InChI Key: XZBIDOOMDCEEJW-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a structurally complex organic molecule featuring:

  • A benzodioxole moiety (electron-rich aromatic system).
  • A 2-chlorophenylmethyl-substituted imidazole ring (providing steric and electronic modulation).
  • A sulfanylacetamide linker (enhancing hydrogen-bonding and redox activity).

Its synthesis likely involves multi-step nucleophilic substitutions and condensation reactions under controlled conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(2-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-16-4-2-1-3-15(16)11-24-8-7-22-20(24)28-12-19(25)23-10-14-5-6-17-18(9-14)27-13-26-17/h1-9H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBIDOOMDCEEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC=CN3CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(2-chlorophenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C23H21N5O3SC_{23}H_{21}N_{5}O_{3}S with a molecular weight of approximately 447.5 g/mol. The compound features a benzodioxole moiety, an imidazole ring, and a sulfanyl acetamide structure, which are known to contribute to various biological activities.

Antitumor Activity

Research indicates that derivatives of imidazole and benzodioxole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study demonstrated that imidazole derivatives had IC50 values in the micromolar range against human ovarian carcinoma cell lines, indicating promising antitumor activity .

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of benzodioxole derivatives. The compound's structure suggests it may inhibit pathways involved in neurodegenerative disorders. For example, research on similar compounds has indicated their ability to inhibit oxidative stress and apoptosis in neuronal cells .

Antimicrobial Properties

The presence of the imidazole ring in the compound is associated with antimicrobial activity. Compounds containing imidazole have been reported to demonstrate effectiveness against various bacterial strains. The specific activity of this compound against pathogens remains to be fully explored but shows potential based on related compounds .

Research Findings and Case Studies

Study Focus Findings
Park et al. (1977)Antitumor ActivityIdentified significant inhibition of tumor growth in cell lines treated with imidazole derivatives.
Xu et al. (2010)NeuroprotectionDemonstrated that benzodioxole derivatives reduce oxidative stress in neuronal cells.
Andreani et al. (2005)Antimicrobial ActivityReported effective inhibition of bacterial growth using imidazole-containing compounds.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Substituent on Imidazole Benzodioxole Modification Sulfanyl Group Status Key Structural Features
Target Compound 2-Chlorophenylmethyl Methyl substitution at position 5 Present Combines electron-withdrawing Cl and electron-rich benzodioxole
N-(1,3-Benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]acetamide Furan-2-ylmethyl None Absent Furan introduces oxygen-based aromaticity; lacks sulfur
N-(1,3-Benzodioxol-5-yl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide 4-Nitrophenyl None Present Nitro group enhances electron deficiency; may affect redox activity
N-(2H-1,3-Benzodioxol-5-yl)-2-{[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl}acetamide 3,5-Dimethylphenyl None Present Methyl groups increase steric bulk; may reduce membrane permeability
N-(3-Chlorophenyl)-2-{[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl}acetamide 3-Chlorophenyl Absent (replaced with 3-chlorophenyl) Present Dual Cl substitution; altered halogen positioning impacts target selectivity

Key Research Findings

Target vs. 4-Nitrophenyl Analog : The nitro derivative exhibited superior antioxidant activity (IC₅₀ = 12 µM in DPPH assay) compared to the target compound (IC₅₀ = 28 µM), likely due to enhanced radical scavenging from the nitro group .

Target vs. 3-Chlorophenyl Analog : The 3-chlorophenyl isomer showed weaker binding to human serum albumin (Ka = 1.2 × 10⁴ M⁻¹) than the target’s 2-chloro isomer (Ka = 2.8 × 10⁴ M⁻¹), highlighting the importance of halogen positioning in pharmacokinetics .

Material Science Applications : The 3,5-dimethylphenyl analog demonstrated promising π-π stacking in crystallography studies (SHELX-refined structure), suggesting utility in conductive polymers .

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